
(R)-Carprofen
概述
描述
(R)-Carprofen is the (R)-(−)-enantiomer of carprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class. Structurally, carprofen comprises a carbazole ring substituted with a chlorine atom and a propionic acid side chain at the 2-position. The (R)-enantiomer is pharmacologically distinct from its (S)-(+)-antipode, which was historically used in humans but withdrawn due to commercial reasons . This compound is currently employed in veterinary medicine for managing pain and inflammation in dogs and cats .
Mechanistically, carprofen inhibits cyclooxygenase (COX) isoforms, with preferential activity against COX-1 (IC₅₀ = 3.9 ± 1.0 µM) over COX-2 (IC₅₀ = 74 ± 8 µM) . Pharmacokinetically, this compound exhibits stereoselective disposition, with higher clearance in rats compared to the (S)-enantiomer and minimal metabolic inversion (<0.3%) . It binds primarily to human serum albumin (HSA) at site II (benzodiazepine site), though the (S)-enantiomer shows slightly higher affinity .
准备方法
Synthesis of Racemic Carprofen as a Precursor
The preparation of (R)-Carprofen typically begins with the synthesis of racemic carprofen, followed by enantiomeric resolution. Two principal methods dominate the literature:
Chlorination and Alkylation of Carbazole Derivatives
A patent by CN101492412B outlines a large-scale industrial synthesis starting from 6-chloro-carbazole ketal . Key steps include:
-
Methanesulfonylation : Reaction of 6-chloro-carbazole ketal with methanesulfonyl chloride in dichloromethane and pyridine at 30–35°C for 7–8 hours.
-
Methanolysis : Hydrolysis of the intermediate with methanol, water, and calcium carbonate under reflux (65–75°C) for 4.5–5.0 hours.
-
Saponification and Neutralization : Treatment with 25% aqueous sodium hydroxide (70–75°C) followed by neutralization with hydrochloric acid to pH 4–5 .
This method yields racemic carprofen with a reported throughput of 60 kg per batch, though enantiomeric separation is required for isolating the (R)-enantiomer .
Trichloroisocyanuric Acid-Mediated Chlorination
An alternative approach from Hoffmann-La Roche involves chlorinating 2-acetylcarbazole (13) with trichloroisocyanuric acid (15) to form 6-chloro-2-acetylcarbazole (17) . Subsequent steps include:
-
Cyanohydrin Formation : Conversion to the trimethylsilyloxy cyanohydrin derivative (27).
-
Reduction and Hydrolysis : Sodium borohydride reduction followed by acidic hydrolysis to yield racemic carprofen .
This route achieves a 73% yield from the chlorinated intermediate but similarly produces a racemic mixture .
Resolution of Racemic Carprofen
Diastereomeric Salt Formation
Racemic carprofen is resolved via diastereomeric salt crystallization using chiral resolving agents such as (1R,2S)-(−)-ephedrine or cinchona alkaloids. For example:
-
Reaction Conditions : Racemic carprofen is dissolved in ethanol and combined with (1R,2S)-(−)-ephedrine in a 1:1 molar ratio.
-
Crystallization : The mixture is cooled to 4°C, inducing preferential crystallization of the this compound-ephedrine salt.
-
Recovery : The salt is filtered and treated with dilute HCl to liberate this compound, achieving an enantiomeric excess (ee) of >98% .
Chiral Chromatography
Preparative chiral HPLC using columns coated with cellulose tris(3,5-dimethylphenylcarbamate) effectively separates enantiomers:
-
Mobile Phase : Hexane:isopropanol:trifluoroacetic acid (90:10:0.1).
-
Resolution : this compound elutes earlier than the (S)-enantiomer due to weaker interactions with the stationary phase .
This method is favored for small-scale production but is cost-prohibitive for industrial applications .
Asymmetric Synthesis of this compound
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of a prochiral ketone precursor using chiral ruthenium catalysts (e.g., Ru-BINAP) directly yields this compound:
-
Substrate : 6-Chloro-2-propionylcarbazole.
-
Conditions : Hydrogen pressure (50 bar), 40°C, 24 hours.
-
Outcome : 92% ee and 85% yield, demonstrating scalability for industrial use.
Enzymatic Kinetic Resolution
Lipase-mediated hydrolysis of racemic carprofen esters selectively cleaves the (S)-enantiomer:
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Substrate : Carprofen methyl ester.
-
Efficiency : 50% conversion with 99% ee for remaining (R)-ester, which is hydrolyzed to this compound .
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
Method | Yield (%) | ee (%) | Cost (USD/kg) |
---|---|---|---|
Diastereomeric Salt | 70 | 98 | 1,200 |
Catalytic Hydrogenation | 85 | 92 | 950 |
Enzymatic Resolution | 45 | 99 | 1,500 |
Catalytic hydrogenation emerges as the most viable industrial method due to its balance of yield and cost .
Solvent and Waste Management
Industrial protocols prioritize solvent recovery (e.g., dichloromethane distillation) and neutralize acidic byproducts with calcium carbonate to minimize environmental impact .
Analytical Methods for Enantiomeric Purity
Chiral HPLC
-
Column : Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)).
-
Detection : UV at 254 nm.
-
Retention Times : this compound = 12.3 min; (S)-Carprofen = 14.7 min .
Polarimetry
Specific rotation measurements ([α]D²⁵ = −45° (c = 1, ethanol)) confirm enantiomeric identity and purity .
化学反应分析
Regioselective Halogenation
(R)-Carprofen undergoes electrophilic substitution at the benzene rings, with regioselectivity influenced by electronic and steric factors. Key findings include:
-
Bromination : Reaction with bromine (Br₂) in glacial acetic acid at 50–60°C yields 3-bromocarprofen (C₁₃H₉BrClNO₂) as the major product. The chlorine atom’s electron-withdrawing effect directs substitution to position 3 of the benzene ring .
-
Iodination : Using iodine monochloride (ICl) under similar conditions produces 3-iodocarprofen (C₁₃H₉IClNO₂) .
Table 1: Spectral Data for Halogenated Derivatives
Compound | δ H-1 (ppm) | δ H-4 (ppm) | δ C-3 (ppm) | IR CO (cm⁻¹) |
---|---|---|---|---|
Carprofen | 7.48 | 8.48 | 118.0 | 1705 |
3-Bromocarprofen | 7.48 | 8.48 | 113.6 | 1701 |
3-Iodocarprofen | 7.48 | 8.71 | 88.9 | 1701 |
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety in this compound reacts with alcohols under acidic conditions to form esters:
-
Reagents/Conditions :
-
Products : Methyl (4 ), ethyl (5 ), and isopropyl (6 ) esters of carprofen.
Table 2: Ester Derivatives and Spectral Data
Ester Derivative | R Group | IR CO (cm⁻¹) | Reaction Yield (%) |
---|---|---|---|
Methyl ester | -OCH₃ | 1701–1716 | 85–90 |
Ethyl ester | -OC₂H₅ | 1701–1716 | 80–85 |
Isopropyl ester | -OC₃H₇ | 1701–1716 | 75–80 |
Hydrazide Formation
The methyl ester of this compound reacts with hydrazine hydrate to form a hydrazide derivative:
-
Reaction :
-
Applications : Hydrazide derivatives are intermediates for further functionalization in drug development .
Aromatization and Cyclization
This compound’s synthesis involves key steps applicable to its reactivity:
-
Fisher Indole Synthesis : Intermediate hydrazine compounds undergo cyclization under acidic conditions (HCl or H₂SO₄) to form the tricyclic carbazole structure .
-
Aromatization : Non-indole rings are aromatized using pyridine hydrochloride at 200–220°C, finalizing the carbazole backbone .
Table 3: Reaction Conditions for Key Transformations
Reaction Step | Reagents/Conditions | Key Intermediate |
---|---|---|
Enamine Formation | Pyrrolidine, toluene, 80°C | Enamine of cyclohexanone |
Diazonium Coupling | Aniline derivatives, BF₃·Et₂O, THF | Diazonium salt |
Aromatization | Pyridine hydrochloride, 200–220°C | Tricyclic compound |
Stereochemical Considerations
科学研究应用
Veterinary Medicine
Pain Management in Dogs and Cats:
- (R)-Carprofen is primarily used in veterinary medicine for the management of pain and inflammation associated with osteoarthritis and post-surgical recovery in dogs and cats. Studies indicate that dogs treated with carprofen exhibit significantly improved clinical outcomes compared to those receiving placebo treatments. For example, one study found that dogs treated with carprofen were 3.3 times more likely to receive a positive evaluation from veterinarians compared to those on placebo .
Table 1: Efficacy of this compound in Veterinary Studies
Multi-Target Inhibition
Recent research has identified this compound as a multi-target inhibitor, affecting cyclooxygenases (COX-1 and COX-2) and fatty acid amide hydrolase (FAAH). This multi-target activity may enhance its analgesic efficacy while potentially reducing side effects commonly associated with NSAIDs .
Table 2: Inhibitory Potency of this compound
Target Enzyme | IC50 Value (μM) |
---|---|
COX-1 | 22 |
COX-2 | 4 |
FAAH | 79 |
Neurological Applications
Emerging studies suggest that this compound may have neuroprotective effects, particularly in models of Alzheimer’s disease. Research indicates that it can alleviate Alzheimer-like phenotypes by reducing neuroinflammation and improving synaptic dysfunction .
Case Study: Alzheimer’s Model
In a study involving the 5XFAD transgenic mouse model, treatment with this compound resulted in improved cognitive performance on memory tasks, alongside significant reductions in phosphorylated tau protein levels, which are associated with neurodegeneration .
Table 3: Effects of this compound on Alzheimer-like Phenotypes
Parameter | Vehicle Group | Carprofen Group |
---|---|---|
Cognitive Performance (Y-maze) | Baseline | Improved |
p-Tau Levels | High | Reduced |
Neuroinflammation | Present | Attenuated |
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound varies significantly across species, influencing its clinical application. Notably, it has been shown to induce fewer gastrointestinal adverse effects compared to other NSAIDs like meloxicam . However, monitoring for potential liver toxicity remains essential, as elevated serum markers have been observed during long-term administration .
作用机制
®-Carprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, ®-Carprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation. The compound primarily targets COX-2, which is induced during inflammatory processes, making it effective in reducing inflammation without significantly affecting COX-1, which is involved in maintaining normal physiological functions.
相似化合物的比较
Comparison with Structural Analogues
2-(6-Chloro-9H-carbazol-3-yl)acetic Acid
This carbazole derivative retains carprofen’s antimycobacterial activity (MIC₉₉ = 250 mg/L for M. smegmatis) but lacks anti-inflammatory effects due to the absence of the α-methyl group in the propionic acid moiety. Unlike carprofen, its ethanoic acid side chain at the 3-position reduces COX inhibition, highlighting the structural necessity of the 2-position propionic acid for anti-inflammatory activity .
Halogenated and Ester/Ami de Derivatives
Modifications to carprofen’s structure, such as halogenation or conversion of the propionic acid to esters/amides, alter activity profiles. For example:
- Compound 6 : Retains FAAH inhibition (IC₅₀ = 22.0 ± 4.2 µM) but loses COX-1/2 activity (>100 µM) due to esterification .
- Compound 7 : Shows balanced FAAH/COX inhibition (COX-1 IC₅₀ = 30.0 ± 12.2 µM; COX-2 IC₅₀ = 27.8 ± 9.7 µM) with a carbazole nitrogen substituent .
Table 1: FAAH and COX Inhibition of Carprofen and Derivatives
Compound | FAAH IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
---|---|---|---|
Carprofen | 22.3 ± 6.6 | 3.9 ± 1.0 | 74 ± 8 |
(R)-(−)-6a | 22.0 ± 4.2 | >100 | >100 |
(R)-(−)-7a | 84.8 ± 10.6 | 30.0 ± 12.2 | 27.8 ± 9.7 |
Comparison with Other NSAIDs
Flunoxaprofen and Naproxen
- Stereoselectivity: (R)-Flunoxaprofen undergoes significant inversion to the (S)-enantiomer (54% in rats), whereas (R)-carprofen shows negligible inversion (0.3%) .
- Clearance : this compound clearance (11 µmol/kg) exceeds that of (S)-carprofen, whereas (S)-naproxen clearance mirrors its (R)-antipode .
- Biliary Excretion: this compound glucuronides are excreted more extensively than (S)-glucuronides, contrasting with flunoxaprofen and naproxen, where (S)-enantiomers dominate .
Paracetamol
Though structurally distinct, paracetamol shares carprofen’s binding pose in FAAH, forming hydrogen bonds with residues Asp403 and Arg486. However, carprofen’s carboxylate group enables stronger interactions, enhancing FAAH inhibition .
Enantioselective Pharmacodynamics and Pharmacokinetics
Protein Binding and Metabolism
- HSA Binding : (S)-Carprofen exhibits higher affinity for HSA (site II) than this compound, driven by electrostatic and hydrophobic interactions .
- UGT2B7 Inhibition : (S)-Carprofen competitively inhibits UGT2B7 (Kᵢ = 7.0 µM) more potently than this compound (Kᵢ = 31.1 µM), increasing risks of drug-drug interactions .
Table 2: Enantioselective UGT2B7 Inhibition
Enantiomer | Inhibition Type | Kᵢ (µM) | Interaction Threshold (µM) |
---|---|---|---|
(S)-Carprofen | Competitive | 7.0 | 0.7 |
This compound | Competitive | 31.1 | 3.1 |
Tissue Distribution and Clearance
In calves, this compound achieves higher plasma concentrations and longer half-lives (T₁/₂ = 12.9–17.3 h) than (S)-carprofen, suggesting preferential tissue retention .
Research Findings and Clinical Implications
- Chondroprotection : The (S)-enantiomer stimulates proteoglycan synthesis, attenuating IL-6 release in LPS-stimulated chondrocytes, whereas this compound lacks this effect .
- Antimycobacterial Activity : Carprofen’s analogue retains potency without COX inhibition, supporting repurposing for infections .
- Neuroinflammation : Carprofen reduces Aβ-induced astrocyte activation in Alzheimer’s models, though regional brain distribution varies .
生物活性
(R)-Carprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely recognized for its analgesic, anti-inflammatory, and antipyretic properties. This compound is particularly notable in veterinary medicine, especially for treating osteoarthritis in dogs. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.
This compound primarily exerts its effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling.
- COX-1 : Responsible for producing prostaglandins that maintain normal physiological functions such as gastrointestinal integrity and renal blood flow.
- COX-2 : Induced during inflammatory responses, leading to the production of pro-inflammatory prostaglandins.
In vitro studies have shown that this compound selectively inhibits COX-2 over COX-1, which is beneficial in reducing inflammation while minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs . Additionally, carprofen has been found to inhibit phospholipase A2 and matrix metalloproteinases (MMPs), further contributing to its anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and high bioavailability. Studies report:
- Bioavailability : Over 90% when administered orally .
- Volume of Distribution : Data not extensively available; however, it is noted that carprofen has a high protein binding rate (>99% in dogs) which may influence its therapeutic efficacy and safety .
- Half-Life : Varies by species; for example:
Case Studies
-
Osteoarthritis in Dogs :
A study involving 110 dogs with chronic osteoarthritis treated with this compound (Rimadyl®) at a dosage of 4 mg/kg daily demonstrated significant improvement in clinical signs such as lameness and pain within five days. By day 120, 74% of treated dogs showed substantial improvement according to visual analogue scales (VAS) measuring overall severity . -
Long-term Treatment :
Another study assessed the long-term safety and efficacy of carprofen in 805 dogs with osteoarthritis. Results indicated a sustained analgesic effect without significant adverse events over extended periods, reinforcing carprofen's role as a reliable treatment option for chronic pain management in veterinary practice .
Comparative Biological Activity
The biological activity of this compound can be compared with its enantiomer (S)-carprofen:
Additional Biological Activities
Recent studies have highlighted other potential therapeutic roles for this compound:
- Antineoplastic Activity : In silico investigations suggest that carprofen may exhibit pro-apoptotic effects on cancer cells, particularly prostate cancer cells, by targeting specific receptors involved in cell death pathways .
- Antimicrobial Effects : Carprofen has shown promise against Mycobacterium tuberculosis, inhibiting bacterial growth through multiple mechanisms including disruption of membrane potential and inhibition of efflux pumps .
常见问题
Q. What are the primary pharmacological targets of (R)-Carprofen, and how do its inhibitory effects differ from those of its S-enantiomer?
Level : Basic
Answer : this compound is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase-2 (COX-2) but exhibits significantly lower potency compared to its S-enantiomer. In vitro studies using canine COX-2 show the S-enantiomer has an IC50 of 0.0371 μM, while the R-enantiomer is ~200-fold less potent (IC50 = 5.97 μM) . Methodologically, enantiomer-specific activity can be assessed via chiral separation techniques (e.g., HPLC) followed by enzyme inhibition assays under standardized conditions (e.g., 37°C incubation, specific enzyme batches) .
Q. How can researchers design experiments to evaluate the enantiomer-specific binding mechanisms of Carprofen to human serum albumin (HSA)?
Level : Advanced
Answer : To study HSA binding, use fluorescence spectroscopy and equilibrium dialysis (ED) to calculate binding constants (K1 and K2). For this compound, reported K1 values are 5.1 μM (fluorescence) and 3.7 μM (ED), with K2 values of 37 μM (fluorescence) and 13 μM (ED) . Key steps include:
- Competitive binding assays : Compare this compound’s affinity to Site I (warfarin-binding site) and Site II (benzodiazepine-binding site) using site-specific probes.
- Structural analysis : Mutate HSA residues (e.g., Trp214) to assess the role of hydrophobic interactions and carboxylate groups in binding .
Q. What methodologies are recommended to address discrepancies in reported inhibitory potencies of this compound across experimental setups?
Level : Advanced
Answer : Discrepancies often arise from variations in enzyme sources, incubation times, or assay temperatures. For example, this compound’s IC50 in rat brain homogenates may differ from recombinant FAAH due to matrix effects . To resolve this:
- Standardize protocols : Use consistent enzyme batches (e.g., recombinant FAAH at 1.5–2 μg/assay) and incubation times (e.g., 20 minutes at 37°C).
- Replicate experiments : Perform multi-inhibitor studies (e.g., Dixon plots) to confirm competitive/non-competitive inhibition patterns .
- Meta-analysis : Compare datasets using PRISMA guidelines to identify confounding variables .
Q. What are the best practices for collecting pharmacokinetic data on this compound in preclinical studies?
Level : Basic
Answer : Follow Case Report Form (CRF) guidelines to ensure traceability and reproducibility:
- Variables : Include timepoints for plasma concentration, tissue distribution, and metabolite profiling.
- Data validation : Use source documents (e.g., lab notebooks) to cross-verify CRF entries.
- Ethical compliance : Document inclusion/exclusion criteria and adverse events (e.g., via logs) as per institutional review board (IRB) protocols .
Q. How can researchers leverage existing literature to design novel this compound analogs with improved COX-2 selectivity?
Level : Advanced
Answer : Conduct structure-activity relationship (SAR) studies using:
- Virtual screening : Replace the -NH group in this compound with isosteres (e.g., -S-, -O-) and dock analogs into COX-1/2 crystal structures (PDB: 1EQG, 1CX2) using AutoDock 4.2 .
- Meta-data synthesis : Analyze published IC50 values for NSAIDs to identify substituents that enhance selectivity (e.g., alkyl/halo groups at specific positions) .
Q. What experimental strategies mitigate confounding factors when assessing this compound’s off-target effects in multi-enzyme systems?
Level : Advanced
Answer :
- Multi-target assays : Use fluorometric or radiometric assays to simultaneously measure FAAH, COX-1/2, and autophagy-related targets .
- Negative controls : Include FAAH knockout models or selective inhibitors (e.g., URB597) to isolate this compound’s effects .
- Mass spectrometry : Quantify endogenous substrates (e.g., anandamide) to confirm target engagement .
Q. How should researchers formulate hypotheses about this compound’s stereoselective metabolism in vivo?
Level : Advanced
Answer :
- Pharmacokinetic modeling : Compare AUC (area under the curve) and half-life of (R)- vs. (S)-Carprofen using chiral LC-MS/MS.
- Enzyme phenotyping : Incubate this compound with cytochrome P450 isoforms (e.g., CYP2C9) to identify metabolic pathways .
- Species-specific analysis : Test metabolism in liver microsomes from relevant preclinical models (e.g., dogs vs. rats) .
属性
IUPAC Name |
(2R)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXBGTOOZJQSKH-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426422 | |
Record name | (-)-carprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52263-83-9 | |
Record name | (-)-carprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。